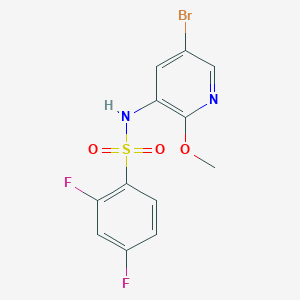

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Descripción

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with bromine and methoxy groups at positions 5 and 2, respectively, and a 2,4-difluorobenzenesulfonamide moiety at position 2. It is synthesized via a two-step process: (1) condensation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine (91% yield) , and (2) optional borylation of the bromine group for further functionalization (e.g., Suzuki-Miyaura coupling) . The compound exhibits a molecular weight of 378.95 g/mol (C₁₂H₁₀BrF₂N₂O₃S) and is characterized by HRMS ([M+H]⁺: 378.9485) and distinct NMR signals (e.g., δ 10.36–10.38 ppm for the sulfonamide NH proton) .

Its primary application lies in medicinal chemistry as a dual PI3K/mTOR inhibitor, where the pyridyl sulfonamide scaffold contributes to binding interactions in kinase domains .

Propiedades

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF2N2O3S/c1-20-12-10(4-7(13)6-16-12)17-21(18,19)11-3-2-8(14)5-9(11)15/h2-6,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPZSDXCMOPQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733244 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086063-46-8 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzene intermediates. The key steps include:

Methoxylation: The addition of a methoxy group to the pyridine ring.

Sulfonamidation: The attachment of the sulfonamide group to the benzene ring.

The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Miyaura Borylation Reaction

This compound undergoes Miyaura borylation to form boronate esters, a critical step for subsequent Suzuki-Miyaura cross-couplings.

Reaction Conditions

-

Substrate : N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

-

Reagents : Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%), KOAc (3 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 90°C

-

Time : 7 hours

-

Atmosphere : Nitrogen

Outcome

-

Product : 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

-

Yield : 100% (isolated as pale yellow solid)

-

Key Data :

Suzuki-Miyaura Cross-Coupling

The boronate ester derived from this compound participates in Pd-catalyzed couplings with aryl/heteroaryl bromides to form biaryl derivatives.

Example Reaction with Thieno[2,3-d]pyrimidine Bromides

Conditions

-

Substrate : Boronate ester (1.2 equiv)

-

Coupling Partner : 6-Bromo-4-(pyridin-4-yl)thieno[2,3-d]pyrimidine

-

Catalyst : Pd(dppf)Cl₂ (10 mol%)

-

Base : K₂CO₃ (2M aqueous solution)

-

Solvent : 1,4-Dioxane/H₂O (5:1)

-

Temperature : 100°C

-

Time : 4–24 hours

Outcomes

| Product Structure | Yield (%) | LCMS (m/z) | Biological Activity (IC₅₀) |

|---|---|---|---|

| 6g (Thieno[2,3-d]pyrimidine derivative) | 98.9 | 512.0 [M+H]⁺ | PI3Kα: 0.20 nM; mTOR: 21 nM |

| 6e (Methyl-substituted analog) | 98.78 | 525.9 [M+H]⁺ | HCT-116 cell growth: 10 nM |

Key Findings

-

Coupling efficiency depends on steric and electronic effects of the brominated partner.

-

Electron-deficient heterocycles (e.g., pyridinyl thienopyrimidines) enhance reaction rates .

Structural Optimization for PI3K/mTOR Dual Inhibitors

| Modification Site | Effect on Activity |

|---|---|

| Part A (Sulfonamide-pyridine) | Maintains hydrogen bonding with Val851 (hinge region) |

| Part B (Thienopyrimidine) | Enhances hydrophobic interactions with ATP-binding pocket |

| Part C (Methoxy group) | Improves metabolic stability and oral bioavailability |

Notable Derivatives

Reaction Mechanism Insights

-

Miyaura Borylation : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with bis(pinacolato)diboron.

-

Suzuki Coupling : Involves Pd-mediated transfer of the aryl group from boron to the coupled bromide, facilitated by base-assisted activation.

Stability and Handling

-

Storage : Stable under inert gas at –20°C for >6 months.

-

Sensitivity : Moisture-sensitive due to boronate ester functionality.

This compound’s versatility in cross-coupling reactions underscores its value in drug discovery, particularly for oncology targets. Quantitative yields in Miyaura borylation and robust coupling efficiency with diverse electrophiles make it indispensable for generating structurally complex kinase inhibitors.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide has been investigated for its potential as a drug candidate due to its ability to inhibit specific biological pathways. Key applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structure allows for selective binding to active sites, making it a valuable tool in enzyme kinetics studies.

Biological Assays

Due to its unique chemical structure, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide can be used in biological assays to understand the interactions between small molecules and biological targets.

| Application Area | Description |

|---|---|

| Drug Discovery | Screening for potential therapeutic agents targeting specific diseases. |

| Biochemical Research | Investigating enzyme mechanisms and metabolic pathways. |

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers explored the effects of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide on various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis in treated cells.

Case Study 2: Enzyme Targeting

Another significant study focused on the compound's role as an inhibitor of a key enzyme involved in metabolic disorders. The findings revealed that it could significantly reduce enzyme activity, suggesting its potential use in therapeutic interventions for metabolic diseases.

Mecanismo De Acción

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Benzenesulfonamide Moiety

The 2,4-difluorobenzenesulfonamide group in the target compound is critical for both synthetic efficiency and bioactivity. Comparisons with analogs bearing alternative substituents include:

Key Findings :

- The 2,4-difluoro substitution enhances electrophilicity and binding affinity compared to mono- or non-fluorinated analogs .

- Lower yields in 4r (60% vs. 75.4% for 8c) suggest steric or electronic challenges in bulkier pyrano-pyrazol systems .

Pyridine Ring Modifications

Replacing the bromine or methoxy groups alters reactivity and biological activity:

Key Findings :

Q & A

Q. What is the optimized synthetic route for N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, and what yields can be expected?

The compound is synthesized via sulfonamide coupling between 5-bromo-2-methoxypyridin-3-amine and 2,4-difluorobenzenesulfonyl chloride in anhydrous pyridine. The reaction proceeds at room temperature for 24 hours, followed by precipitation in water and washing with hexane. This method yields 91% of the target compound as a brown-yellow solid . Alternative routes, such as Suzuki coupling with 4-(fluorosulfonyl)phenylboronic acid, have also been reported, though yields are not explicitly stated .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For example, HRMS data (m/z 461.0938 [M+H]+) confirm the molecular formula C12H9BrF2N2O3S. Additional purity checks may include HPLC or elemental analysis .

Q. What solvent systems are recommended for handling this compound in experimental settings?

The compound is synthesized in pyridine and precipitated using water, suggesting polar aprotic solvents are suitable for reactions. Post-synthesis, it is washed with hexane, indicating limited solubility in non-polar solvents. For biological assays, DMSO or DMF are likely candidates due to the compound’s aromatic and sulfonamide groups .

Advanced Research Questions

Q. How do structural modifications to the pyridyl sulfonamide moiety influence PI3K/mTOR inhibitory activity?

Studies show that retaining the pyridyl sulfonamide core is critical for binding to the ATP pocket of PI3K/mTOR kinases. Removing bulky substituents (e.g., pyridazine) reduces molecular weight while maintaining potency. For instance, replacing the pyridazine group with a pyridopyrimidinone scaffold improved selectivity and in vivo efficacy . Fluorine atoms at the 2,4-positions enhance hydrophobic interactions, while bromine may stabilize π-π stacking with kinase residues .

Q. What computational methods are employed to predict binding affinity to PI3K/mTOR kinases?

Virtual docking studies using software like AutoDock Vina or Schrödinger Suite analyze interactions with key residues (e.g., Val882 in mTOR). Quantitative structure-activity relationship (QSAR) models correlate electronic properties (e.g., Hammett constants of fluorine) with IC50 values. Molecular dynamics simulations further assess stability in the binding pocket over 100 ns trajectories .

Q. How can researchers resolve discrepancies in inhibitory potency data across derivatives of this sulfonamide?

Contradictions in IC50 values may arise from assay conditions (e.g., ATP concentration, kinase isoforms). Normalizing data using reference inhibitors (e.g., LY294002 for PI3K) and validating via orthogonal assays (e.g., Western blot for p-AKT suppression) can clarify potency. Structural analogs with minor substitutions (e.g., chlorine at the 5-position) should be compared to identify pharmacophore requirements .

Q. How does the halogen composition (Br, F) affect pharmacokinetics and target binding?

Bromine at the pyridine 5-position enhances membrane permeability due to its lipophilicity, while fluorines at the benzene 2,4-positions improve metabolic stability by resisting cytochrome P450 oxidation. X-ray crystallography reveals that fluorine forms hydrogen bonds with backbone amides in the kinase hinge region, critical for affinity. Bromine’s steric bulk may limit off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.